4-Anilinobut-2-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
53780-73-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-anilinobut-2-en-1-ol |
InChI |
InChI=1S/C10H13NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 |
InChI Key |
NUNBPYLKUMUGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC=CCO |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Anilinobut 2 En 1 Ol
Reactions Involving the Allylic Alcohol Moiety
The hydroxyl group of 4-anilinobut-2-en-1-ol is situated on a carbon adjacent to a double bond, defining it as an allylic alcohol. This arrangement allows for unique reactivity compared to saturated alcohols, primarily due to the ability of the π-system to stabilize charged intermediates and transition states.
Nucleophilic Substitution Reactions (SN1, SN2, SN2')
Nucleophilic substitution at the C1 position of this compound involves the replacement of the hydroxyl group. For this to occur, the hydroxyl must first be converted into a good leaving group, typically by protonation under acidic conditions or by reaction with agents like thionyl chloride or phosphorus tribromide. nih.govnih.gov The substitution can proceed through several competing mechanisms: SN1, SN2, and the allylic-rearrangement pathway, SN2'. masterorganicchemistry.comlibretexts.orgresearchgate.net
The anilino group plays a crucial role. Its nitrogen atom is basic and can be protonated in acidic media, forming an ammonium (B1175870) ion. This would introduce a powerful electron-withdrawing group, destabilizing a nearby carbocation and thus disfavoring an SN1 mechanism. Conversely, the unprotonated aniline (B41778) can act as an internal nucleophile or exert influence through resonance.
The competition between these pathways is governed by factors such as the reaction conditions, the nature of the nucleophile, and the solvent. libretexts.orgyoutube.com
SN1 Mechanism: This pathway involves the formation of a resonance-stabilized allylic carbocation. While the allylic system itself provides stabilization, the proximity of the electron-withdrawing anilinium group (under acidic conditions) would likely suppress this mechanism.
SN2 Mechanism: This concerted mechanism involves a backside attack by the nucleophile at C1. It is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com
SN2' Mechanism: This is a concerted pathway where the nucleophile attacks the γ-carbon (C3), inducing a shift of the double bond and expulsion of the leaving group from the α-carbon (C1). researchgate.net This is a common pathway for allylic systems, especially when the C1 position is sterically hindered. researchgate.net
Halogenation Reactions
The conversion of the hydroxyl group to a halide is a key transformation. Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used for primary and secondary alcohols and typically proceed via an SN2 mechanism. nih.govrsc.org
In the case of this compound, the reaction with SOCl₂ in the presence of a non-nucleophilic base like pyridine (B92270) would first convert the alcohol into a chlorosulfite ester. nih.gov Pyridine prevents the accumulation of HCl, which could protonate the aniline nitrogen. The chloride ion then acts as a nucleophile. The key mechanistic question is the site of attack.
SN2 Pathway: Direct attack at C1 yields 4-anilino-1-chlorobut-2-ene.
SN2' Pathway: Attack at C3 yields 4-anilino-3-chlorobut-1-ene.
The regioselectivity of the nucleophilic attack is sensitive to steric and electronic factors. The presence of the aniline moiety could influence the electron density across the allylic system, potentially directing the nucleophile to either the C1 or C3 position.
| Halogenating Agent | Typical Mechanism | Potential Products for this compound | Controlling Factors |
| SOCl₂ / Pyridine | SN2 / SN2' | 4-Anilino-1-chlorobut-2-ene (SN2 Product), 4-Anilino-3-chlorobut-1-ene (SN2' Product) | Steric hindrance at C1, solvent polarity, temperature. |
| PBr₃ | SN2 / SN2' | 4-Anilino-1-bromobut-2-ene (SN2 Product), 4-Anilino-3-bromobut-1-ene (SN2' Product) | Substrate structure, reaction conditions. |
| Concentrated HBr | SN1 / SN2 / SN2' | Mixture of products including rearranged isomers. | Acidity (protonation of N vs. O), carbocation stability. |
Etherification and Esterification
Etherification and esterification reactions also involve the functionalization of the allylic alcohol.
Etherification: Acid-catalyzed etherification is generally unsuitable due to the basicity of the aniline nitrogen, which would be preferentially protonated, shutting down the desired reaction pathway. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would be more viable. A strong, non-nucleophilic base would be required to selectively deprotonate the alcohol over the N-H bond of the aniline.
Esterification: Standard Fischer esterification (reaction with a carboxylic acid under strong acid catalysis) is problematic for the same reasons as acid-catalyzed etherification. Milder methods using coupling agents (like DCC) or reaction of the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) would be the preferred route to form the corresponding ester. These conditions favor nucleophilic attack by the alcohol oxygen onto the electrophilic carbonyl carbon.
Elimination Reactions to Form Dienes
The elimination of water from this compound results in the formation of a conjugated diene, a valuable synthon in organic chemistry. researchgate.netlibretexts.org This dehydration is typically catalyzed by strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgmasterorganicchemistry.com
Acid-Catalyzed Dehydration Mechanisms (E1, E2)
The mechanism of dehydration depends on the substrate structure and reaction conditions. nih.gov
E1 Mechanism: This two-step mechanism begins with the protonation of the hydroxyl group to form a good leaving group (H₂O). researchgate.netyoutube.com Departure of water generates a resonance-stabilized allylic carbocation. A weak base (like water or the conjugate base of the acid) then removes an adjacent proton to form the diene. masterorganicchemistry.comresearchgate.net Given that this compound is a primary alcohol, the formation of a primary carbocation is generally disfavored. However, the potential for resonance stabilization could make an E1 pathway accessible, particularly at higher temperatures. nih.govmasterorganicchemistry.com
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the β-carbon (C2) at the same time the protonated hydroxyl group leaves from the α-carbon (C1). nih.gov This pathway avoids a discrete carbocation intermediate and is typical for primary alcohols under dehydration conditions. nih.gov
For this compound, the E2 mechanism is the more probable pathway under standard acid-catalyzed dehydration conditions. The reaction would proceed via protonation of the alcohol, followed by a concerted elimination to yield 1-anilinobuta-1,3-diene.
Rearrangement Processes during Elimination
Carbocation rearrangements are a hallmark of E1 reactions. masterorganicchemistry.com If an E1 mechanism were operative, the initially formed primary allylic carbocation could potentially undergo rearrangements. However, the most significant rearrangement process in allylic systems often involves the delocalization of the charge itself. The resonance hybrid of the allylic cation has positive charge density at both C1 and C3. Deprotonation can then occur from either C2 (leading to a 1,3-diene) or C4.
In the context of this compound, if a carbocation were to form, deprotonation at C4 would lead to the formation of 4-anilinobuta-1,2-diene (an allene). However, the formation of the conjugated 1-anilinobuta-1,3-diene is thermodynamically favored and would be the expected major product.
The anilino group itself can influence rearrangements. In strongly acidic media, protonation of the nitrogen would create an electron-withdrawing anilinium group, which would significantly destabilize any carbocation at C1 or C3, making an E1 pathway and subsequent rearrangements less likely.
| Reaction | Controlling Factors | Predicted Major Product | Plausible Mechanism |
| Acid-Catalyzed Dehydration (e.g., H₂SO₄, heat) | Temperature, Acid Concentration | 1-Anilinobuta-1,3-diene | E2 (concerted) is most likely. E1 is possible but disfavored due to primary alcohol and N-protonation. |
| Elimination via a sulfonate ester (e.g., MsCl, then base) | Base Strength | 1-Anilinobuta-1,3-diene | E2 |
Based on a thorough review of the available scientific literature, there is no specific experimental data for the chemical reactivity of the compound this compound corresponding to the detailed outline provided. Research findings on its oxidation, reduction, allylic rearrangements, and specific electrophilic addition reactions (hydrohalogenation, halogenation, hydration) are not present in the searched databases.
General principles of organic chemistry would predict the reactivity of the functional groups present in this compound (a secondary amine, a primary allylic alcohol, and an alkene). For instance:
The primary allylic alcohol would be susceptible to oxidation to form an aldehyde or carboxylic acid, and the alkene could be reduced.
Allylic rearrangements are characteristic reactions of allylic alcohols, often proceeding through resonance-stabilized carbocation intermediates under acidic conditions. wikipedia.orglscollege.ac.inyoutube.com
The alkene moiety is expected to undergo electrophilic addition reactions. pressbooks.pub The addition of hydrogen halides (hydrohalogenation), halogens (halogenation), and water (hydration) are common reactions for alkenes, typically proceeding via carbocation intermediates. pressbooks.pubyoutube.com
However, without specific studies on this compound, a detailed, data-driven article focusing solely on its chemical behavior cannot be generated. Providing such an article would require speculation beyond the scope of existing, verifiable research.
Reactions of the Alkene Moiety
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of this compound, the butene chain can potentially act as a diene or a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The viability of this compound as a reactant in these transformations is dependent on the specific reaction conditions and the nature of the reacting partner. The electron-donating nature of the aniline group can influence the electron density of the double bond, thereby affecting its reactivity.
While specific examples involving this compound in Diels-Alder reactions are not extensively documented in publicly available literature, the general principles of [4+2] cycloadditions suggest that it could react with suitable dienophiles. For the reaction to proceed, the diene must be able to adopt an s-cis conformation. The flexibility of the butene chain in this compound would likely allow for this conformational requirement to be met.
Furthermore, the nitrogen atom of the aniline moiety could participate in hetero-Diels-Alder reactions, acting as part of the diene or dienophile system, leading to the formation of nitrogen-containing heterocyclic rings. The outcome of such reactions would be highly dependent on the catalyst and reaction conditions employed.
Olefin Metathesis
Olefin metathesis is a powerful and versatile reaction in organic chemistry that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. wikipedia.orgwikipedia.org This reaction has broad applications in the synthesis of complex molecules, polymers, and pharmaceuticals. wikipedia.orglibretexts.org
For a molecule like this compound, several types of olefin metathesis reactions could be envisioned, provided a suitable diene partner is available. These include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). For instance, if this compound were tethered to another olefin-containing chain, intramolecular RCM could lead to the formation of a cyclic amine.
However, the presence of the aniline and alcohol functional groups can present challenges. The Lewis basicity of the nitrogen atom in the aniline moiety and the oxygen atom of the alcohol can lead to catalyst inhibition or deactivation by coordinating to the metal center of the catalyst. This can significantly hinder the efficiency of the metathesis reaction. The choice of catalyst is therefore crucial, with more robust, second and third-generation Grubbs-type catalysts often being required for substrates containing coordinating functional groups. While specific studies on the olefin metathesis of this compound are not readily found, research on similar functionalized olefins provides insights into the potential reactivity and challenges.
Reactions of the Aniline Moiety
The aniline portion of this compound is a key center of reactivity, susceptible to a range of transformations that are characteristic of aromatic amines.
Electrophilic Aromatic Substitution
The amino group of the aniline moiety is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the benzene (B151609) ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution process. Consequently, this compound is expected to readily undergo reactions such as halogenation, nitration, and Friedel-Crafts reactions at the positions ortho and para to the amino group.
Halogenation: Reaction with electrophilic halogen sources, such as bromine water, is expected to proceed rapidly, potentially leading to poly-halogenated products due to the high reactivity of the aniline ring. byjus.com Selective mono-halogenation can often be achieved by protecting the amino group as an acetanilide, which moderates its activating effect. chemistrysteps.com
Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product. chemistrysteps.comncert.nic.in This is because under the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating and meta-directing group. byjus.com To achieve selective para-nitration, the amino group is typically protected by acetylation prior to the nitration step. acs.org
Friedel-Crafts Reactions: Aniline itself does not typically undergo Friedel-Crafts alkylation or acylation because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl3), leading to deactivation of the ring. beilstein-journals.orgnih.gov Protection of the amino group as an amide is a common strategy to circumvent this issue and allow for successful Friedel-Crafts reactions. researchgate.net
| Reaction Type | Reagents | Expected Major Products | Notes |
| Bromination | Br₂ in H₂O | 2,4,6-Tribromo-4-anilinobut-2-en-1-ol | High reactivity often leads to polysubstitution. |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho, meta, and para nitro derivatives and oxidation products | Protonation of the amino group leads to the formation of the meta product. |
| Acylation (after protection) | 1. Acetic anhydride2. Acyl chloride, AlCl₃3. H₃O⁺ | para-Acyl-4-anilinobut-2-en-1-ol | Protection of the amino group is necessary. |
Amine-Based Transformations
The nitrogen atom of the aniline group in this compound is nucleophilic and can participate in a variety of reactions, including N-alkylation and N-acylation.
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The use of a base is often necessary to neutralize the hydrogen halide byproduct. Over-alkylation to form a tertiary amine or even a quaternary ammonium salt is a potential side reaction that can be controlled by careful choice of reaction conditions and stoichiometry of the reagents. researchgate.netorganic-chemistry.org
N-Acylation: The reaction of the aniline with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of amides. This reaction is typically straightforward and is often used to protect the amino group or to introduce new functional groups into the molecule. The resulting amide is less basic and less activating towards electrophilic aromatic substitution than the parent amine.
| Transformation | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride or Anhydride (e.g., Acetyl Chloride) | Amide |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. For 4-Anilinobut-2-en-1-ol, a complete NMR analysis would involve several types of experiments.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would correspond to the protons of the aniline (B41778) ring, the vinyl group in the butene chain, the methylene (B1212753) group adjacent to the nitrogen, the methylene group bearing the hydroxyl function, and the hydroxyl and amine protons themselves. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each signal to its specific proton.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Complementing the ¹H NMR, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (aliphatic, olefinic, aromatic, or attached to a heteroatom). For this compound, distinct signals would be expected for the carbons of the phenyl group, the double bond, the methylene groups, and the carbon bearing the hydroxyl group.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For instance, it would show correlations between the vinyl protons and the adjacent methylene protons in the butene chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlations). This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.
Solvent Effects on NMR Spectra
The choice of solvent can influence the chemical shifts of certain protons, particularly those involved in hydrogen bonding, such as the -OH and -NH protons of this compound. Running NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆) can help in the identification of these labile protons and provide insights into intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Ionization Modes (e.g., EI, CI, ESI)
Different ionization methods can be employed to generate ions from the sample molecule, each providing slightly different information.
Electron Ionization (EI): This is a high-energy ionization technique that often leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of this compound, as well as a series of fragment ions that would be characteristic of its structure.
Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation than EI. A CI spectrum would likely show a prominent protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight.
Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly suitable for polar molecules. It typically produces protonated or deprotonated molecules, making it an excellent method for determining the molecular weight of this compound with high accuracy.
Without access to experimental data, the specific chemical shifts, coupling constants, and mass-to-charge ratios for this compound cannot be presented. The information above outlines the standard analytical approach that would be taken to fully characterize this compound.
Fragmentation Pattern Analysis
In mass spectrometry, particularly under electron ionization (EI), the fragmentation pattern of this compound would be expected to yield a series of characteristic ions. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several predictable pathways based on the stability of the resulting fragments.
Key expected fragmentation processes include:
Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon (C2) can break, as can the bond between the nitrogen and the butenyl chain. Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols.
Loss of Water: Alcohols frequently undergo dehydration, leading to a prominent [M-18]⁺ peak.
Benzylic/Allylic Cleavage: The bond between C3 and C4 is allylic to the double bond, and the N-C4 bond is allylic as well, making cleavage at these positions favorable due to the resonance stabilization of the resulting cation.
Fragments from the Aniline Moiety: Fission of the N-C4 bond can generate ions corresponding to the anilino group or the butenol (B1619263) cation. The aniline fragment (C₆H₅NH₂) itself can undergo further fragmentation characteristic of aromatic amines.
A representative, though theoretical, table of significant mass-to-charge ratio (m/z) peaks is presented below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Origin of Fragment |
| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 145 | [C₁₀H₁₁N]⁺ | Loss of H₂O (water) from the molecular ion |
| 106 | [C₇H₈N]⁺ | Cleavage of the C3-C4 bond |
| 93 | [C₆H₇N]⁺ | Aniline cation, from cleavage of the N-C4 bond |
| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the aniline group |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the molecular formula C₁₀H₁₃NO, the exact mass can be calculated with high precision. This technique would be used to confirm the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom in the molecule, validating its identity.
| Molecular Formula | Calculated Exact Mass |
| C₁₀H₁₃NO | 163.0997 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Mode Analysis of Functional Groups
The IR spectrum of this compound would be a composite of the vibrational modes of its constituent parts: the aniline ring, the alkene double bond, and the alcohol hydroxyl group.
O-H and N-H Stretching: The alcohol O-H group and the secondary amine N-H group would both exhibit stretching vibrations in the high-frequency region of the spectrum. The O-H stretch is typically broad due to hydrogen bonding, while the N-H stretch is generally sharper. orgchemboulder.comlibretexts.orgspectroscopyonline.com
C-H Stretching: The spectrum would show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretching vibrations.
C=C Stretching: The carbon-carbon double bond of the butenyl chain and the aromatic ring C=C bonds will have distinct stretching absorptions.
C-O and C-N Stretching: The stretching vibrations of the C-O bond of the alcohol and the C-N bond of the amine are expected in the fingerprint region. orgchemboulder.com
Identification of Characteristic Absorbance Bands
The specific absorbance bands in the IR spectrum allow for the definitive identification of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H Stretch | Alcohol |
| 3400 - 3300 (sharp) | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic & Alkene |
| 3000 - 2850 | C-H Stretch (sp³) | Alkane |
| 1650 - 1600 | C=C Stretch | Alkene |
| 1600 and 1500 | C=C Stretch | Aromatic Ring |
| 1300 - 1250 | C-N Stretch | Aromatic Amine |
| 1260 - 1000 | C-O Stretch | Primary Alcohol orgchemboulder.com |
| 970 - 960 | C-H Bend (out-of-plane) | Trans Alkene |
| 750 and 690 | C-H Bend (out-of-plane) | Monosubstituted Benzene (B151609) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.
Electronic Transitions and Chromophore Analysis
The primary chromophore in this compound is the aniline moiety. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region. The aniline system contains a benzene ring conjugated with the nitrogen lone pair, which constitutes a significant chromophore. The butenol substituent on the nitrogen atom can slightly modify the electronic environment and thus the absorption spectrum.
The expected electronic transitions are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the aniline ring, these transitions are responsible for strong absorption bands in the UV region. masterorganicchemistry.com
n → π* Transitions: This involves the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions. masterorganicchemistry.com
The conjugation of the nitrogen's lone pair with the aromatic ring leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The presence of the butenol group is expected to have a minor electronic effect compared to the dominant aniline chromophore.
| Wavelength (λmax) | Type of Transition | Chromophore |
| ~230-240 nm | π → π | Phenyl ring and conjugated system |
| ~280-290 nm | π → π | Phenyl ring with N-substituent |
Solvent Effects on UV-Vis Spectra
The ultraviolet-visible (UV-Vis) absorption spectrum of a compound is intrinsically linked to its electronic structure. The polarity of the solvent in which the compound is dissolved can significantly influence these electronic transitions, a phenomenon known as solvatochromism. For this compound, the chromophoric system is primarily the anilino moiety, which contains a phenyl ring conjugated with a nitrogen atom. This system gives rise to characteristic π → π* electronic transitions.
The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax). Generally, in moving from nonpolar to polar solvents, a bathochromic (red) shift or a hypsochromic (blue) shift can be observed. For N-aryl compounds, an increase in solvent polarity often leads to a bathochromic shift due to the greater stabilization of the more polar excited state. Hydrogen bonding interactions between protic solvents (like alcohols) and the nitrogen atom or the hydroxyl group of this compound can further modulate the electronic transitions.
While specific experimental data for this compound is not extensively documented in publicly available literature, a representative dataset illustrating potential solvent-induced shifts is presented below. This data is based on the known behavior of structurally similar anilino and allylic alcohol compounds.
| Solvent | Dielectric Constant (at 20°C) | Hypothetical λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | 245 |
| Dichloromethane | 9.08 | 248 |
| Ethanol | 25.3 | 250 |
| Acetonitrile | 36.6 | 249 |
| Water | 80.1 | 252 |
Chiroptical Spectroscopic Methods for Stereochemical Assignment
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C-1), meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic methods are powerful, non-destructive techniques for determining the absolute configuration of such chiral molecules.
Electronic Circular Dichroism (ECD) is a primary method for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides information about the spatial arrangement of the chromophores within the molecule. For this compound, the aniline and the allylic alcohol moieties act as chromophores. The exciton (B1674681) coupling between these chromophores, or their individual interactions with the chiral center, will produce a unique ECD spectrum with positive and/or negative bands (Cotton effects). The absolute configuration can be confidently assigned by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known enantiomer (e.g., (R)-4-Anilinobut-2-en-1-ol).
Vibrational Circular Dichroism (VCD) , the infrared analogue of ECD, can also be employed. VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information from the vibrational transitions of the molecule. This technique can be particularly useful as it probes the stereochemistry of the entire molecule, not just the regions near the chromophores.
The application of these methods relies on obtaining an enantiomerically pure or enriched sample of this compound. The synthesis of chiral allylic alcohols can be achieved through various stereoselective methods. creative-proteomics.com Once a chiral sample is obtained, its experimental ECD or VCD spectrum can be compared with theoretical spectra to establish its absolute stereochemistry.
Theoretical and Computational Chemistry Studies of 4 Anilinobut 2 En 1 Ol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form of it) for a given molecular system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the central quantity. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
A DFT study of 4-Anilinobut-2-en-1-ol would typically begin with a geometry optimization to find the lowest energy structure of the molecule. Following this, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of its electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -552.3 Ha |
These values are illustrative and would be determined by actual DFT calculations, for example, using the B3LYP functional with a 6-311G++(d,p) basis set.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational cost than DFT. wikipedia.org
An ab initio study of this compound could be used to refine the results obtained from DFT or to investigate properties where DFT is known to have limitations. For example, post-Hartree-Fock methods like MP2 or CCSD(T) would provide a more accurate description of electron correlation effects, which can be important for determining the precise geometry and vibrational frequencies of the molecule. These methods are particularly valuable for benchmarking the results from more approximate methods.
Conformational Analysis and Molecular Dynamics Simulations
The flexible nature of the butenol (B1619263) chain in this compound suggests that it can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the single bonds in the molecule. The energy of each conformation would be calculated to identify the most stable conformers.
Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of these conformations over time. nih.gov An MD simulation would solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the study of how the molecule explores different conformational states and how it might interact with its environment, such as a solvent.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 60° (gauche) | 0.5 |
| 2 | 180° (anti) | 0.0 |
| 3 | -60° (gauche) | 0.5 |
These values are illustrative and would be obtained from a systematic conformational search.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study various potential reactions, such as its synthesis or its participation in further chemical transformations.
A key aspect of studying a reaction mechanism is to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction. Computational methods can be used to locate and characterize transition state structures. This involves finding a first-order saddle point on the potential energy surface.
For a hypothetical reaction involving this compound, such as an intramolecular cyclization, computational modeling could provide the following type of energy profile.
Table 3: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +25.3 |
| Product | -10.8 |
These values are illustrative and would be calculated using methods like DFT or ab initio calculations.
Spectroscopic Data Prediction and Validation
There is currently no available research detailing the computational prediction and subsequent experimental validation of the spectroscopic data for this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to predict spectroscopic features like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are then typically compared with experimental data to validate the computational models and provide a deeper understanding of the molecular structure and electronic environment. The absence of such studies for this compound means that no computationally generated spectroscopic data can be presented or compared with experimental findings at this time.
Structure-Reactivity Relationship Prediction
Similarly, there is a lack of published research on the prediction of structure-reactivity relationships for this compound using computational methods. These studies, often part of a broader Quantitative Structure-Activity Relationship (QSAR) analysis, use calculated molecular descriptors (such as electrostatic potential, frontier molecular orbital energies, and various thermodynamic properties) to predict the reactivity of a compound in different chemical environments. Such predictions are crucial for designing new synthetic routes, understanding reaction mechanisms, and predicting the biological activity or toxicity of a molecule. Without dedicated computational studies on this compound, no specific data on its predicted reactivity, electrophilic or nucleophilic sites, or kinetic and thermodynamic parameters for potential reactions are available.
Synthesis and Reactivity of Derivatives and Analogues of 4 Anilinobut 2 En 1 Ol
Structural Modifications at the Aniline (B41778) Moiety
The electronic and steric properties of the aniline ring in 4-anilinobut-2-en-1-ol analogues can be readily tuned through the introduction of various substituents. These modifications are typically achieved by employing appropriately substituted anilines in the initial synthesis of the N-(but-2-en-1-ol)aniline core structure.
Similarly, electron-withdrawing groups can be introduced. The synthesis of (Z)-N-(4-(benzyloxy)but-2-en-1-yl)-4-nitroaniline has been accomplished using 1-fluoro-4-nitrobenzene (B44160) as the starting aniline derivative. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the aniline moiety, which can, in turn, affect its reactivity in subsequent transformations, such as cyclization reactions.
The following table summarizes the synthesis of representative this compound analogues with modifications at the aniline moiety:
| Aniline Precursor | Butenylating Agent | Resulting Compound | Key Feature |
| p-Toluidine | (Z)-(((4-chlorobut-2-en-1-yl)oxy)methyl)benzene | (Z)-N-(4-(benzyloxy)but-2-en-1-yl)-4-methylaniline | Electron-donating methyl group on the aniline ring. |
| 1-Fluoro-4-nitrobenzene | (Z)-4-aminobut-2-en-1-ol | (Z)-N-(4-(benzyloxy)but-2-en-1-yl)-4-nitroaniline | Electron-withdrawing nitro group on the aniline ring. |
| Aniline | (Z)-(((4-chlorobut-2-en-1-yl)oxy)methyl)benzene | (Z)-N-(4-(benzyloxy)but-2-en-1-yl)aniline | Unsubstituted aniline moiety. |
This table presents examples of synthesized analogues. The butenylating agent shown is a precursor to the final but-2-en-1-ol (B7822390) chain.
Variations in the But-2-en-1-ol Chain
Modifications to the but-2-en-1-ol chain offer another avenue for creating structural diversity in this class of compounds. These variations can include protecting the hydroxyl group, altering the chain length, or introducing substituents.
A key variation is the protection of the primary alcohol. In the synthesis of the aforementioned aniline derivatives, a benzyloxy group is often employed as a protecting group for the hydroxyl functionality. This prevents unwanted side reactions of the alcohol during the N-alkylation step and allows for its deprotection at a later stage to reveal the free hydroxyl group for further functionalization.
While direct chain extension or branching of the this compound backbone is less commonly reported, the principles of allylic chemistry suggest that the double bond can be a site for various transformations. For example, stereoselective reactions, such as the Mitsunobu reaction, have been used to invert the stereochemistry of related 2-aryl-4-en-1-ols, suggesting that the stereochemistry of the hydroxyl group in this compound analogues could be controlled.
Heterocyclic Ring Formation from this compound Precursors
The inherent structure of this compound and its analogues, featuring a nucleophilic nitrogen atom and a reactive allylic system, makes them valuable precursors for the synthesis of various nitrogen-containing heterocycles. Quinolines, a prominent class of N-heterocycles with diverse applications, are a notable example.
The electrophilic cyclization of N-alkenylanilines is a well-established strategy for quinoline (B57606) synthesis. While direct cyclization of this compound itself is not extensively documented, the reactivity of analogous N-allylanilines provides a strong basis for this transformation. For instance, the cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) proceeds via a 6-endo-dig cyclization to yield substituted quinolines. It is conceivable that a similar acid-catalyzed or metal-catalyzed intramolecular cyclization of this compound could lead to the formation of tetrahydroquinoline derivatives, which could then be aromatized to the corresponding quinoline.
The following table illustrates the types of heterocyclic systems that can be accessed from aniline derivatives with unsaturated side chains, which are analogous to this compound.
| Precursor Type | Reaction Type | Heterocyclic Product |
| N-(2-Alkynyl)aniline | Electrophilic Cyclization | Substituted Quinolines |
| o-Allylaniline | Oxidative Annulation | 2,4-Diarylquinolines |
| N-Allyl Guanidine | Palladium-catalyzed Carboamination | Substituted 5-membered Cyclic Guanidines |
Synthesis of Polyfunctionalized Anilinobutene Derivatives
The functional handles present in this compound—the aniline nitrogen, the aromatic ring, the double bond, and the hydroxyl group—provide multiple sites for the introduction of further functionality, leading to the synthesis of polyfunctionalized anilinobutene derivatives.
One example of such a transformation is the hydroformylation of a protected analogue, (Z)-N-(4-(benzyloxy)but-2-en-1-yl)aniline. This reaction, typically catalyzed by rhodium complexes, introduces a formyl group and a hydrogen atom across the double bond. The regioselectivity of this reaction can be controlled to yield different aldehyde isomers, which are themselves versatile intermediates for further synthetic manipulations, such as reduction to alcohols, oxidation to carboxylic acids, or participation in condensation reactions.
Furthermore, the aniline nitrogen can be a site for further substitution or can direct ortho-lithiation to introduce substituents onto the aromatic ring. The hydroxyl group, after deprotection, can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The combination of these transformations allows for the generation of a wide array of complex molecules from a relatively simple starting scaffold.
Applications of 4 Anilinobut 2 En 1 Ol in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The bifunctional nature of 4-Anilinobut-2-en-1-ol, possessing both a nucleophilic aniline (B41778) nitrogen and a reactive allylic alcohol, positions it as a valuable synthon for the assembly of complex molecules. The allylic alcohol moiety can undergo a variety of transformations, including oxidation to the corresponding enone, epoxidation, or participation in transition metal-catalyzed cross-coupling reactions. The aniline portion, on the other hand, can be readily acylated, alkylated, or utilized in cyclization reactions to construct nitrogen-containing rings.
While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. For instance, the core structure is related to allylic amine moieties that are integral to various pharmaceutical agents. rsc.org The synthesis of complex allylic alcohols is a significant challenge in organic chemistry, and building blocks like this compound could offer a streamlined approach to such targets. youtube.com The principles of using modular building blocks for the efficient construction of natural products underscore the potential value of this compound in synthetic campaigns.
Precursor for Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyridines)
The inherent structure of this compound makes it a logical precursor for the synthesis of important nitrogen-containing heterocycles such as quinolines and pyridines. These ring systems are ubiquitous in medicinal chemistry and materials science.
Quinolines: The intramolecular cyclization of N-aryl amino alcohols or related derivatives is a common strategy for quinoline (B57606) synthesis. While direct methods starting from this compound are not explicitly detailed, analogous transformations provide a clear blueprint. For example, the acid-catalyzed cyclization of similar N-aryl aminoalkenes could potentially lead to the formation of tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines. The reactivity of the allylic alcohol could be harnessed to facilitate cyclization under various conditions.
Pyridines: The synthesis of substituted pyridines can be achieved through a variety of condensation and cycloaddition strategies. nih.govnih.govorganic-chemistry.orgrsc.org The carbon backbone of this compound, containing both nitrogen and oxygen functionalities, could in principle be elaborated and cyclized to form a pyridine (B92270) ring. For instance, oxidation of the alcohol to a ketone, followed by condensation with a suitable nitrogen source and subsequent cyclization and aromatization, represents a plausible, albeit multi-step, pathway.
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govnih.gov The dual functionality of this compound makes it an attractive substrate for such processes.
The combination of an aniline and an allylic alcohol within the same molecule opens up possibilities for intramolecular cascade sequences. For example, an initial reaction at the alcohol, such as an oxidation or a metal-catalyzed allylic substitution, could be followed by a cyclization involving the aniline nitrogen.
In the context of multicomponent reactions, this compound could potentially act as a bifunctional component. For instance, in a reaction involving an aldehyde and a carbon nucleophile, the aniline could form an imine while the allylic alcohol could participate in a subsequent addition or cyclization step. Nickel-catalyzed multicomponent couplings have been shown to be effective for the synthesis of allylic amines from simple alkenes, aldehydes, and amides, highlighting the potential for similar transformations involving this compound. rsc.orgnih.gov Furthermore, MCRs are widely used for the synthesis of a variety of heterocyclic scaffolds. nih.govjmchemsci.com
Potential in Asymmetric Synthesis as a Chiral Auxiliary or Ligand
The presence of a stereocenter at the carbinol carbon suggests that enantiomerically pure this compound could have significant potential in asymmetric synthesis.
Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. While there is no direct evidence of this compound being used as a chiral auxiliary, its structure is analogous to other chiral amino alcohols that have been successfully employed in this capacity. nih.gov The aniline nitrogen could be acylated with a prochiral acid, and the chiral alcohol could then direct subsequent reactions, such as alkylation or aldol (B89426) additions, at the alpha-position to the carbonyl.
Chiral Ligand: Chiral amino alcohols are a well-established class of ligands for a wide range of asymmetric catalytic transformations. nih.gov The nitrogen and oxygen atoms of this compound can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. The synthesis of axially chiral biaryls, for example, often relies on chiral ligands to control the stereochemistry. beilstein-journals.orgnih.govresearchgate.net The specific steric and electronic properties of this compound would determine its efficacy as a ligand for any given transformation.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient methods for constructing molecules is a central theme in modern chemistry. Future research concerning 4-anilinobut-2-en-1-ol will undoubtedly prioritize the development of sustainable synthetic strategies.
Current research in related areas provides a roadmap for these endeavors. For instance, the direct synthesis of β-amino alcohols from ethylene (B1197577) glycol using heterogeneous catalysts in aqueous media presents a green alternative to traditional methods that often rely on hazardous reagents and solvents uv.es. Similarly, the use of enzymes to convert alcohols into amines is a burgeoning field that offers high selectivity and mild reaction conditions, with water as the primary byproduct youtube.com. The biosynthesis of chiral amino alcohols using engineered amine dehydrogenases in microorganisms like E. coli further highlights the potential of biotechnological approaches to produce such compounds sustainably frontiersin.orgnih.gov. These biocatalytic methods often operate at ambient temperatures and pressures, significantly reducing the energy demands of chemical processes youtube.com.
Future efforts will likely focus on applying these principles to the synthesis of this compound. This could involve the development of novel catalysts, including those based on earth-abundant metals, or the engineering of specific enzymes capable of acting on precursors to this compound. The use of deep eutectic solvents as both a reaction medium and promoter for the alkylation of amines with allylic alcohols offers another promising avenue for green synthesis rsc.org.
Table 1: Comparison of Synthetic Strategies for Amino Alcohols
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysis | Use of solid catalysts, often in aqueous media. | Catalyst recyclability, reduced waste, use of green solvents. uv.es |
| Biocatalysis (Enzymes) | High selectivity (enantio- and regioselectivity), mild reaction conditions. | Potential for asymmetric synthesis of chiral derivatives, low energy consumption. youtube.comfrontiersin.orgnih.gov |
| Deep Eutectic Solvents | Serve as both solvent and promoter, often biodegradable. | Metal-free conditions, potential for simplified workup. rsc.org |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is expected to be rich and varied, owing to the presence of multiple functional groups. While classic transformations of allylic alcohols and anilines are well-established, future research will likely delve into less conventional reactivity patterns.
Studies on analogous systems, such as (E)-4-aryl-4-oxo-2-butenoic acid arylamides, have demonstrated that the electronic nature of substituents on the aryl rings can significantly influence the rates and regioselectivity of nucleophilic additions researchgate.net. A similar linear free-energy relationship study on derivatives of this compound could provide valuable insights into its reactivity, enabling chemists to fine-tune reaction outcomes.
Furthermore, the development of palladium-catalyzed allylic C-H amination to form syn-1,3-amino alcohol motifs showcases a powerful method for generating complex structures from relatively simple starting materials nih.gov. Applying such C-H functionalization strategies to this compound or its precursors could open up new pathways to novel molecular architectures. The reaction's orthogonality to classical methods and its mild conditions make it a particularly attractive area for future investigation nih.gov.
Advanced Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research on this compound will benefit from advanced mechanistic studies of related transformations, such as allylic amination and substitution.
For example, detailed investigations into copper(I)-catalyzed allylic amination have implicated the formation of specific copper-alkene complexes as key reactive intermediates nih.gov. The use of techniques like Hammett plots and computational modeling has helped to elucidate the electronic effects at play and the origins of regioselectivity nih.gov. Similar mechanistic scrutiny of reactions involving this compound, perhaps using in situ spectroscopy and kinetic analysis, will be invaluable.
The general mechanism of allylic halogenation, which involves resonance-stabilized allylic radicals, provides another framework for understanding potential radical-mediated transformations of this compound youtube.com. The ability of the allylic radical to resonate can lead to the formation of multiple products, a factor that must be considered and controlled in synthetic design youtube.com.
Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for unraveling the intricacies of reaction mechanisms. DFT calculations have been used to explore the transition states of palladium-catalyzed allylic substitution reactions, providing insights into the origins of regio- and enantioselectivity rsc.orgrsc.org. Such computational approaches will undoubtedly be applied to reactions involving this compound to predict reactivity and guide experimental work.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions. The synthesis and derivatization of this compound are well-suited for these modern technologies.
Continuous flow processes have been successfully developed for the synthesis of amino alcohol intermediates, demonstrating significant reductions in reaction times and the elimination of hazardous solvents from workup procedures vapourtec.comacs.org. Microreactor systems, in particular, offer precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and selectivities mit.edugoogle.comwipo.int.
Automated synthesis platforms, which can perform reactions, workups, and purifications with minimal human intervention, are also becoming increasingly prevalent. These systems have been used for the safe production of organic azides from primary amines and for the rapid generation of compound libraries for drug discovery synplechem.com. The integration of this compound into automated synthesis workflows could accelerate the discovery of new derivatives with interesting biological or material properties.
Table 2: Advantages of Flow Chemistry and Automated Synthesis
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. vapourtec.comacs.orgmit.edugoogle.comwipo.int | Safer handling of potentially exothermic reactions, precise control over reaction conditions to improve selectivity. |
| Automated Synthesis | High-throughput screening, rapid library generation, improved reproducibility. synplechem.com | Accelerated discovery of new derivatives and optimization of reaction conditions. |
Computational Design of New Transformations and Derivatives
Computational chemistry has evolved into a powerful predictive tool in chemical research. In the context of this compound, computational methods can be employed to design novel transformations and to predict the properties of new derivatives.
Rational computational design protocols have been used to create new molecules with desired properties, such as enhanced antioxidant potential or specific enzyme inhibitory activity researchgate.net. By applying these methods to the this compound scaffold, researchers can virtually screen large numbers of potential derivatives for their drug-like properties, toxicity, and synthetic accessibility before committing to laboratory synthesis researchgate.netnih.gov.
Furthermore, computational studies can provide crucial insights into the mechanisms of proposed new reactions. For example, DFT calculations can be used to model the transition states of potential catalytic cycles, helping to identify the most promising catalysts and reaction conditions. This synergy between computational prediction and experimental validation will be a hallmark of future research in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
